molecular formula C11H15N5O3 B12796874 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-, (1R,2S,3S,5S)-rel- CAS No. 72346-00-0

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-, (1R,2S,3S,5S)-rel-

Cat. No.: B12796874
CAS No.: 72346-00-0
M. Wt: 265.27 g/mol
InChI Key: UGRNVLGKAGREKS-BUVSBJAHSA-N
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Description

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-, (1R,2S,3S,5S)-rel- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring, a purine base, and multiple hydroxyl groups. The stereochemistry of the compound is specified by the (1R,2S,3S,5S)-rel- configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- involves multiple steps, including the formation of the cyclopentane ring, the introduction of the purine base, and the addition of hydroxyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the cyclopentane ring.

    Nucleophilic substitution: to introduce the purine base.

    Oxidation and reduction reactions: to add hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating their function.

    Interact with DNA: Affecting gene expression and replication.

    Modulate signaling pathways: Influencing cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base.

    Cyclopentanol: A simpler compound with a cyclopentane ring and hydroxyl group.

Uniqueness

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- is unique due to its specific stereochemistry and combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

72346-00-0

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

(1R,2S,3S,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6+,8-,9+/m1/s1

InChI Key

UGRNVLGKAGREKS-BUVSBJAHSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO

Origin of Product

United States

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